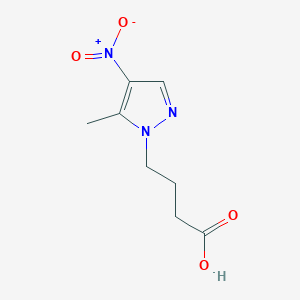
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities
準備方法
The synthesis of 4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid typically involves the cyclization of appropriate precursors. One common method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.
化学反応の分析
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen in the presence of a catalyst.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen, palladium on carbon (for reduction), and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use in developing new therapeutic agents.
作用機序
The mechanism by which 4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring’s structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
類似化合物との比較
4-(5-Methyl-4-nitro-1H-pyrazol-1-YL)butanoic acid can be compared with other pyrazole derivatives such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid . While both compounds share a pyrazole core, their substituents and functional groups differ, leading to variations in their chemical reactivity and biological activities. The presence of the butanoic acid moiety in this compound imparts unique properties that distinguish it from other similar compounds .
特性
CAS番号 |
1006951-07-0 |
|---|---|
分子式 |
C8H11N3O4 |
分子量 |
213.19 g/mol |
IUPAC名 |
4-(5-methyl-4-nitropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C8H11N3O4/c1-6-7(11(14)15)5-9-10(6)4-2-3-8(12)13/h5H,2-4H2,1H3,(H,12,13) |
InChIキー |
BODURRXQXKPWBP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=NN1CCCC(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


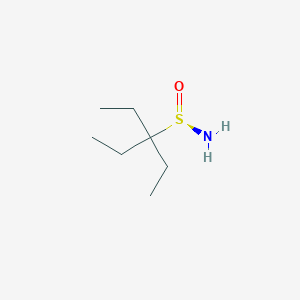
![2-Pentyl-1-thia-4-azaspiro[4.5]dec-3-ene](/img/structure/B14142351.png)
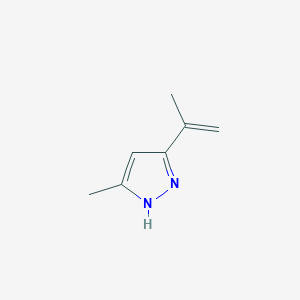


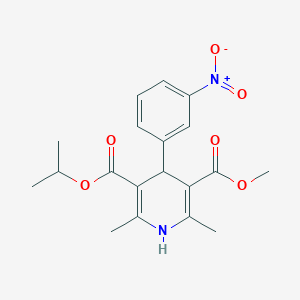
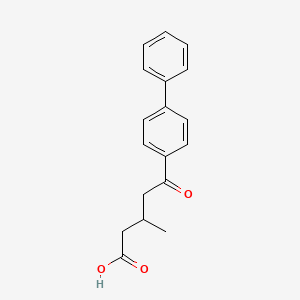
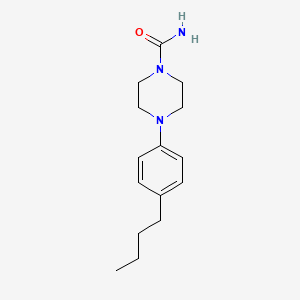
![1,3-Dihydronaphtho[1,2-c]furan-1-ol](/img/structure/B14142390.png)
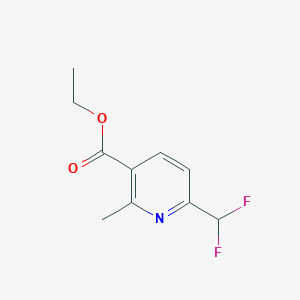
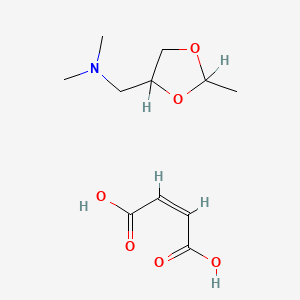
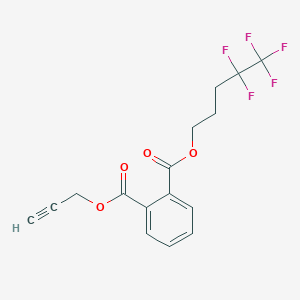
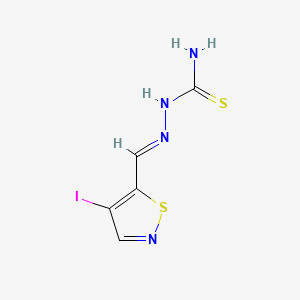
![N,N-Dimethyl-3-(2-methyl-1H-pyrrolo[3,2-h]quinolin-1-yl)propan-1-amine](/img/structure/B14142429.png)
